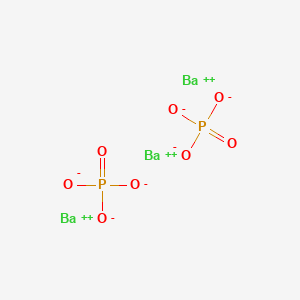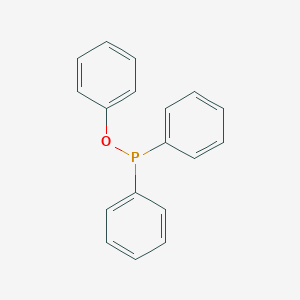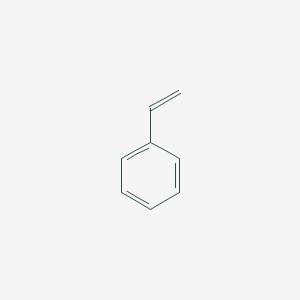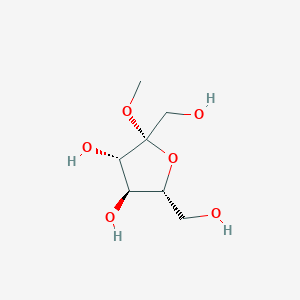
Barium phosphate
概述
描述
Barium phosphate is a chemical compound that has a chemical formula of Ba3(PO4)2. It is a white, odorless, and tasteless powder that is insoluble in water. This compound is widely used in various scientific research applications due to its unique properties.
科学研究应用
Barium phosphate has various scientific research applications, including in the field of biomaterials, catalysis, and nanotechnology. In the field of biomaterials, this compound is used as a bone substitute due to its biocompatibility and osteoconductivity properties. In catalysis, this compound is used as a catalyst in various chemical reactions, including the synthesis of methanol and ammonia. In nanotechnology, this compound is used as a template for the synthesis of various nanomaterials, including carbon nanotubes and nanowires.
作用机制
The mechanism of action of barium phosphate is not fully understood. However, it is believed that this compound interacts with various biological molecules, including proteins and enzymes, through electrostatic and hydrogen bonding interactions. This interaction can alter the structure and function of the biological molecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including the inhibition of enzyme activity, the alteration of protein structure and function, and the induction of apoptosis. This compound has been shown to inhibit the activity of various enzymes, including alkaline phosphatase and acetylcholinesterase. It has also been shown to alter the structure and function of proteins, including hemoglobin and myoglobin. Additionally, this compound has been shown to induce apoptosis in various cancer cell lines.
实验室实验的优点和局限性
Barium phosphate has several advantages and limitations for lab experiments. One of the advantages is its biocompatibility, which makes it suitable for use in various biological experiments. Additionally, this compound is relatively inexpensive and readily available, making it an attractive option for researchers. However, one of the limitations of this compound is its insolubility in water, which can make it challenging to work with in certain experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the research of barium phosphate. One direction is the development of new synthesis methods that can improve the purity and yield of this compound. Another direction is the investigation of the mechanism of action of this compound, which can provide insights into its biochemical and physiological effects. Additionally, there is a need for further research on the biocompatibility and toxicity of this compound, which can inform its use in various biological applications. Finally, there is a need for the development of new applications of this compound, including in the fields of energy storage and environmental remediation.
Conclusion
This compound is a unique chemical compound that has various scientific research applications. Its biocompatibility, catalytic activity, and nanotechnology properties make it an attractive option for researchers. However, its insolubility in water and toxicity at high concentrations can limit its use in certain experiments. Further research is needed to improve our understanding of the mechanism of action of this compound and to develop new applications for this versatile compound.
属性
CAS 编号 |
13847-18-2 |
|---|---|
分子式 |
BaH3O4P |
分子量 |
235.32 g/mol |
IUPAC 名称 |
barium(2+);diphosphate |
InChI |
InChI=1S/Ba.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI 键 |
OCAYIKGFPQXMPN-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |
规范 SMILES |
OP(=O)(O)O.[Ba] |
其他 CAS 编号 |
13517-08-3 13847-18-2 |
Pictograms |
Irritant |
相关CAS编号 |
13466-20-1 10048-98-3 13517-08-3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)












